N1-(benzo[d][1,3]dioxol-5-yl)-N2-(benzo[d]thiazol-2-yl)oxalamide
Description
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(benzo[d]thiazol-2-yl)oxalamide is a complex organic compound that features both a benzodioxole and a benzothiazole moiety.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-N'-(1,3-benzothiazol-2-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4S/c20-14(17-9-5-6-11-12(7-9)23-8-22-11)15(21)19-16-18-10-3-1-2-4-13(10)24-16/h1-7H,8H2,(H,17,20)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVXKELBHCFEHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(benzo[d]thiazol-2-yl)oxalamide typically involves a multi-step process. One common method includes the following steps:
Formation of Benzodioxole Intermediate: The benzodioxole moiety can be synthesized via a Pd-catalyzed C-N cross-coupling reaction.
Formation of Benzothiazole Intermediate: The benzothiazole moiety can be synthesized through a similar Pd-catalyzed arylation reaction.
Coupling of Intermediates: The final step involves coupling the benzodioxole and benzothiazole intermediates using oxalyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(benzo[d]thiazol-2-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(benzo[d]thiazol-2-yl)oxalamide has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent, particularly against prostate, pancreatic, and acute lymphoblastic leukemia cell lines.
Biological Studies: Used in studies to understand cell cycle arrest and apoptosis mechanisms.
Chemical Biology: Employed in the design of molecular probes for studying biological pathways.
Mechanism of Action
The mechanism of action of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(benzo[d]thiazol-2-yl)oxalamide involves its interaction with cellular targets to induce apoptosis. It has been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . The compound likely interacts with tubulin, disrupting microtubule assembly and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines
Uniqueness
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(benzo[d]thiazol-2-yl)oxalamide is unique due to its dual benzodioxole and benzothiazole moieties, which confer distinct biological activities. Its ability to induce apoptosis and cell cycle arrest makes it a promising candidate for further development as an anticancer agent .
Biological Activity
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(benzo[d]thiazol-2-yl)oxalamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer properties. This article synthesizes available data on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of two distinct aromatic moieties: a benzo[d][1,3]dioxole and a benzo[d]thiazole. This structural diversity is hypothesized to contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing benzo[d][1,3]dioxole and related structures. For instance, derivatives of benzo[d][1,3]dioxole have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of similar compounds on three cancer cell lines: HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The results indicated that several derivatives exhibited IC50 values significantly lower than that of the reference drug doxorubicin, suggesting enhanced potency:
| Compound | IC50 (µM) HepG2 | IC50 (µM) HCT116 | IC50 (µM) MCF7 |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Doxorubicin | 7.46 | 8.29 | 4.56 |
Note : Specific IC50 values for this compound were not available in the reviewed literature but are expected to be competitive based on structural analogs.
The mechanisms underlying the anticancer activity of this compound may involve:
- Inhibition of EGFR : Similar compounds have been shown to inhibit epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptosis in cancer cells by modulating mitochondrial pathways and affecting proteins such as Bax and Bcl-2.
Additional Biological Activities
Beyond anticancer effects, compounds with similar structures have also been investigated for:
- Antimicrobial Activity : Some derivatives exhibit antibacterial properties against gram-positive and gram-negative bacteria.
- Anti-inflammatory Effects : Certain benzo[d][1,3]dioxole derivatives have demonstrated potential in reducing inflammation in vitro.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the oxalamide backbone through condensation reactions.
- Coupling reactions involving benzo[d][1,3]dioxole and benzo[d]thiazole moieties.
Comparative Studies
Comparative studies with other compounds reveal that modifications in the aromatic rings can significantly alter biological activity. For example, introducing electron-donating or withdrawing groups can enhance or reduce cytotoxicity.
Q & A
Basic Research Question
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 6.8–7.5 ppm confirm aromatic protons from benzodioxole and benzothiazole .
- ¹³C NMR : Carbonyl signals (δ 160–170 ppm) verify the oxalamide linkage .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity, while ESI-MS detects [M+H]+ ions (expected m/z ~395) .
- IR Spectroscopy : Stretches at ~1650 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O-C) confirm functional groups .
How can researchers hypothesize the mechanism of action for this compound given limited target data?
Advanced Research Question
Leverage structural analogs and computational tools:
- Molecular Docking : Model interactions with known targets (e.g., PARP-1 or tubulin) using benzothiazole-containing analogs as templates () .
- Pathway Analysis : Screen against apoptosis (caspase-3/7) or cell-cycle (cyclin-dependent kinase) markers, as seen in N1-(thiophen-2-yl)oxalamide studies () .
- Proteomics : Use SILAC (stable isotope labeling by amino acids) to identify binding partners in cancer cell lysates .
What strategies optimize in vivo bioavailability of this compound for preclinical testing?
Advanced Research Question
Address poor solubility and metabolic stability:
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl on the benzothiazole NH) to enhance absorption .
- Nanocarriers : Encapsulate in liposomes or PLGA nanoparticles, as demonstrated for benzodioxole derivatives () .
- PK/PD Studies : Monitor plasma half-life in rodent models using LC-MS/MS, adjusting dosing regimens based on AUC (area under the curve) .
How do structural modifications on the benzothiazole ring influence bioactivity?
Advanced Research Question
Key modifications and outcomes:
- Electron-Withdrawing Groups (e.g., -NO₂, -F) : Enhance anticancer activity by increasing electrophilicity and target binding () .
- Hydrophobic Substituents (e.g., -CH₃, -Ph) : Improve membrane permeability but may reduce solubility () .
- Heteroatom Insertion (e.g., S→O in thiazole) : Alter redox properties, as seen in analogs with furan replacements () .
What are the best practices for validating synthetic yield and reproducibility?
Basic Research Question
- Reaction Monitoring : Use TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) or in-situ IR to track intermediate formation .
- Batch Consistency : Repeat synthesis ≥3 times under identical conditions (temperature, solvent purity) and report yield ranges (e.g., 65–72%) .
- Cross-Lab Validation : Share protocols with collaborators to confirm reproducibility, addressing variables like humidity or catalyst lot .
How can researchers address the lack of crystallographic data for this compound?
Advanced Research Question
- X-Ray Crystallography : Co-crystallize with PEG 4000 or use slow vapor diffusion (ether into DCM solution) .
- Computational Modeling : Generate predicted crystal structures using software like Mercury (CCDC) based on analogous benzothiazole-oxalamides () .
- SAXS (Small-Angle X-Ray Scattering) : Analyze solution-phase conformation if crystals remain elusive .
What in vitro assays are most suitable for initial bioactivity screening?
Basic Research Question
- Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ determination) .
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases (e.g., MMP-9) .
- Anti-Inflammatory Potential : ELISA for TNF-α or IL-6 suppression in LPS-stimulated macrophages .
How can contradictory solubility data from different sources be reconciled?
Advanced Research Question
Discrepancies often arise from solvent polarity and measurement techniques:
- Standardized Protocols : Use USP methods with buffered solutions (pH 7.4 PBS) and shake-flask technique .
- Computational LogP Prediction : Compare experimental LogP (e.g., ~2.8) with software outputs (e.g., ChemAxon) to validate .
- Co-Solvency Studies : Test solubility enhancers (e.g., DMSO, cyclodextrins) for formulation insights .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
